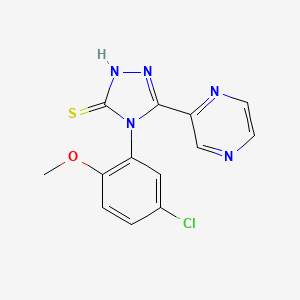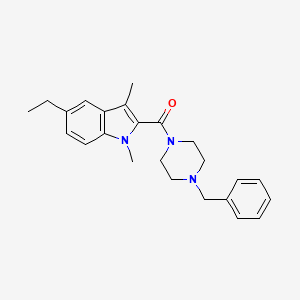![molecular formula C20H18Cl2N4O4S2 B10864216 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10864216.png)
2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound that incorporates multiple functional groups, including a thiadiazole ring, a dichlorophenoxy moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride to form 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine . This intermediate is then reacted with 2-(4-methoxyphenyl)acetyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and methoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, particularly at the thiadiazole ring.
Substitution: The dichlorophenoxy and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor properties.
Agricultural Science: Derivatives of this compound have been explored as herbicides and plant growth regulators.
Biological Research: Its antimicrobial and antifungal activities make it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE involves interaction with various molecular targets. For instance, its antitumor activity may be due to its ability to interfere with DNA synthesis or repair mechanisms in cancer cells . The compound’s antimicrobial effects could be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)-2-methylpropanamide: Another compound with a dichlorophenoxy moiety, used in herbicides.
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of the target compound.
Uniqueness
What sets 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE apart is its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18Cl2N4O4S2 |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
N'-[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C20H18Cl2N4O4S2/c1-29-14-5-2-12(3-6-14)8-17(27)23-24-18(28)11-31-20-26-25-19(32-20)10-30-16-7-4-13(21)9-15(16)22/h2-7,9H,8,10-11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
JMZARWGRVKOHBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Furan-2-ylmethyl-12-phenyl-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthracen-11-ylideneamine](/img/structure/B10864140.png)
![ethyl 4-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B10864148.png)

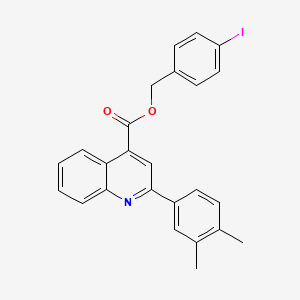
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10864168.png)
![Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10864172.png)
![6-Amino-4-{3-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10864180.png)
![3-{2-[(3,5-Dibromo-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one](/img/structure/B10864183.png)
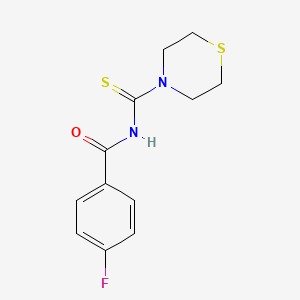
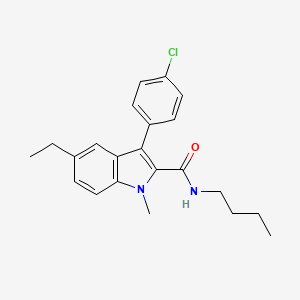
![4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10864203.png)
![4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10864208.png)
